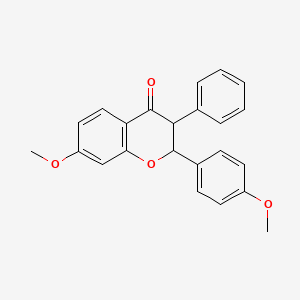

Chromanone 2

Descripción

BenchChem offers high-quality Chromanone 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromanone 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H20O4 |

|---|---|

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

7-methoxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C23H20O4/c1-25-17-10-8-16(9-11-17)23-21(15-6-4-3-5-7-15)22(24)19-13-12-18(26-2)14-20(19)27-23/h3-14,21,23H,1-2H3 |

Clave InChI |

YLQDYYDPDQFLAU-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Substituted Chromanone Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Chromanone derivatives, particularly those substituted at the 2-position, represent a privileged scaffold in medicinal chemistry and drug discovery. These heterocyclic compounds are integral components of numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The therapeutic potential of this structural motif has spurred the development of diverse and efficient synthetic methodologies. This guide provides a comprehensive overview of the core strategies for the synthesis of 2-substituted chromanone derivatives, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Core Synthetic Strategies

The synthesis of 2-substituted chromanones can be broadly approached through several key strategies, each with its own advantages and substrate scope. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.

Base-Promoted Condensation of 2-Hydroxyacetophenones and Aldehydes

One of the most direct and efficient methods for the synthesis of 2-alkyl-substituted chromanones is the base-promoted condensation of a 2-hydroxyacetophenone with an aliphatic aldehyde.[2][3] This reaction proceeds via an aldol condensation followed by an intramolecular Michael addition. The use of microwave irradiation has been shown to significantly accelerate this transformation, leading to moderate to high yields in a shorter reaction time.[2][3]

Mechanistic Rationale

The reaction is typically initiated by the deprotonation of the methyl group of the 2-hydroxyacetophenone by a base, such as diisopropylamine (DIPA), to form an enolate. This enolate then undergoes an aldol addition to the aldehyde. The subsequent cyclization is an intramolecular Michael addition, where the phenoxide ion attacks the α,β-unsaturated ketone intermediate, leading to the formation of the chromanone ring.

Caption: General mechanism of base-promoted chromanone synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

Appropriate 2'-hydroxyacetophenone

-

Appropriate aldehyde (1.1 equivalents)

-

Diisopropylamine (DIPA) (1.1 equivalents)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous NaOH (10%)

-

Aqueous HCl (1 M)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Microwave reactor

Procedure:

-

To a solution of the 2'-hydroxyacetophenone in ethanol (0.4 M), add the aldehyde (1.1 equiv) and DIPA (1.1 equiv).[4]

-

Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.[4]

-

After cooling, dilute the mixture with CH₂Cl₂.[4]

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.[4]

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography to obtain the desired 2-substituted chroman-4-one.[4]

Data Summary: Synthesis of 2-Alkyl-Substituted Chromanones

| Entry | 2-Hydroxyacetophenone Substituent | Aldehyde | Product | Yield (%) |

| 1 | H | Hexanal | 2-Pentylchroman-4-one | 88 |

| 2 | 6-Bromo, 8-Bromo | Hexanal | 6,8-Dibromo-2-pentylchroman-4-one | 75 |

| 3 | H | Butanal | 2-Propylchroman-4-one | 76 |

| 4 | H | Octanal | 2-Heptylchroman-4-one | 57 |

| 5 | H | 3-Phenylpropanal | 2-Phenethylchroman-4-one | 81 |

Data sourced from studies on SIRT2 inhibitors.[4][5]

Asymmetric Synthesis of Chiral 2-Substituted Chromanones

The development of enantioselective methods for the synthesis of 2-substituted chromanones is of paramount importance, as the biological activity of these compounds is often stereospecific. Key asymmetric strategies include the reduction of prochiral chromones and conjugate additions.

Asymmetric Reduction of 2-Substituted Chromones

The chemoselective saturation of the C2=C3 double bond in a 2-substituted chromone without over-reduction of the ketone functionality presents a significant challenge.[6] However, advancements in asymmetric hydrogenation have enabled this transformation with high enantioselectivity.[6]

Vinylogous Conjugate Addition

A notable asymmetric approach involves the vinylogous conjugate addition of a butenolide to a 2-ester substituted chromone.[7][8] This reaction, catalyzed by a chiral N,N'-dioxide/Sc(III) complex, affords chiral chromanone lactones in good yield and with excellent diastereo- and enantioselectivity.[7][8]

Caption: Asymmetric synthesis workflow for chiral chromanone lactones.

Multicomponent Reactions for Chromanone Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step, adhering to the principles of green chemistry by minimizing waste and improving atom economy.[9] The Bucherer–Bergs reaction is a classic MCR that can be employed for the synthesis of hydantoin-fused chromanones.

Bucherer–Bergs Reaction

This reaction involves the treatment of a ketone (in this case, a chromanone) with potassium cyanide and ammonium carbonate to yield a hydantoin.[10] This method has been utilized in the synthesis of pharmacologically active compounds.[10]

General Protocol Outline:

-

Dissolve the starting chromanone in a suitable solvent system, such as aqueous ethanol.

-

Add potassium cyanide and an excess of ammonium carbonate.

-

Heat the reaction mixture for an extended period (e.g., 65 °C for 63 hours).[10]

-

Isolate and purify the resulting hydantoin-fused chromanone.

Advanced Synthetic Methodologies

For the construction of more complex, polycyclic chromanone frameworks, advanced synthetic strategies such as radical bicyclization have been developed.

Asymmetric Radical Bicyclization

Metalloradical catalysis can be employed to achieve the stereoselective construction of chiral chromanones bearing fused cyclopropanes.[11] This approach involves the homolytic activation of diazomalonates or α-aryldiazomethanes by a Co(II)-metalloradical system, leading to a radical bicyclization cascade.[11] This method provides access to structurally unique and complex chromanone derivatives with high diastereo- and enantioselectivity.[11]

Conclusion

The synthesis of 2-substituted chromanone derivatives is a rich and evolving field. The choice of synthetic strategy is dictated by the target molecule's complexity and desired stereochemistry. The robust and straightforward base-promoted condensation of 2-hydroxyacetophenones with aldehydes remains a workhorse for accessing a variety of 2-alkyl-substituted chromanones. For the synthesis of chiral chromanones, asymmetric methods such as catalytic reduction and conjugate addition are indispensable tools. Furthermore, multicomponent reactions and advanced radical cyclizations offer elegant and efficient solutions for the construction of more complex and biologically relevant chromanone-containing scaffolds. Continued innovation in this area will undoubtedly lead to the discovery of novel therapeutic agents.

References

-

Gomes, C. M. F., et al. (2017). Biological activities of 2-styrylchromones. PubMed. Available at: [Link]

-

Larsson, A., et al. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. The Journal of Organic Chemistry. Available at: [Link]

-

Valle, D. L., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. Available at: [Link]

-

Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Available at: [Link]

-

Lu, H., et al. (2020). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. PMC - NIH. Available at: [Link]

-

Peng, Z., et al. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of substituted chromone-2-carboxamide derivative... ResearchGate. Available at: [Link]

-

Larsson, A., et al. (2009). Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. PubMed. Available at: [Link]

-

Silva, V. L. M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available at: [Link]

-

Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Valle, D. L., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. Available at: [Link]

-

Freitas, M., et al. (2017). Biological Activities of 2-Styrylchromones. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2022). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Chemical Science (RSC Publishing). Available at: [Link]

-

de la Torre, B. G., et al. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. Available at: [Link]

-

Wang, X., et al. (2022). Asymmetric Synthesis of Chromanone Lactones via Vinylogous Conjugate Addition of Butenolide to 2-Ester Chromones. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Available at: [Link]

-

Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Cape Town. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of Chromones and Their Applications During the Last Ten Years. Semantic Scholar. Available at: [Link]

-

Wolf, C. (2012). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. Georgetown University. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). Light-Driven Two-Step Preparation of 4-Chromanone Fused to Estrone Derivatives. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2018). Enantioselective heterocyclic synthesis of spiro chromanone–thiochroman complexes catalyzed by a bifunctional indane catalyst. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Multicomponent Reactions [organic-chemistry.org]

- 10. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Novel Chromanone Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Chromanone Scaffold - A Privileged Structure in Medicinal Chemistry

The chroman-4-one, or chromanone, scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds.[1] Its inherent structural features make it a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[2] This guide provides an in-depth exploration of the diverse biological activities exhibited by novel chromanone derivatives, offering a technical resource for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development. We will delve into the causality behind experimental designs, present validated protocols for assessing biological activity, and explore the molecular mechanisms that underpin the therapeutic promise of these fascinating compounds.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents remains a cornerstone of pharmaceutical research. Chromanone derivatives have emerged as a promising class of compounds with significant cytotoxic and antiproliferative effects against various cancer cell lines.[3][4]

A. Mechanistic Insights: How Chromanones Combat Cancer

The anticancer activity of chromanone derivatives is often multifaceted, involving the modulation of key signaling pathways that govern cell survival, proliferation, and death.[5]

One of the primary mechanisms involves the induction of oxidative stress . Certain flavanone/chromanone derivatives have been shown to increase the intracellular levels of reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage, ultimately triggering apoptosis.[5]

Furthermore, these compounds can modulate critical signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway . The MAPK pathway is a central regulator of cellular processes like proliferation and apoptosis, and its dysregulation is a common feature in many cancers.[5][6] Studies have demonstrated that some chromanone derivatives can inhibit the pro-oncogenic ERK1/2 MAPK pathway, contributing to their anticancer effects.[5]

B. Quantitative Assessment of Anticancer Activity

The efficacy of novel chromanone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | NALM-6 | < 10 | [3] |

| Compound 2 | HL-60 | < 10 | [3] |

| Derivative 1 | Colon Cancer Lines | 8 - 20 | [4] |

| Derivatives 3 & 5 | Colon Cancer Lines | 15 - 30 | [4] |

| Compound C8 | MDA-MB-231 | 11.71 ± 0.79 | [3] |

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of novel compounds.[7][8] It relies on the principle that metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, DU-145)[10]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[11]

-

MTT solution (5 mg/mL in sterile PBS)[12]

-

Solubilizing agent (e.g., DMSO or a detergent solution)[7]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the novel chromanone compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (untreated cells). Incubate for 24 to 72 hours, depending on the cell line and experimental design.[8]

-

MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible under a microscope.[9]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for approximately 2 hours.[9] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.[8]

II. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Chromanone derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate key inflammatory mediators and signaling pathways.[13]

A. Mechanistic Insights: The Role of NF-κB Signaling

A pivotal mechanism underlying the anti-inflammatory effects of chromanones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[14] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[15] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of the inhibitory IκBα protein. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15] Certain chromanone derivatives have been shown to block the activation of IKK, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[14]

B. Quantitative Assessment of Anti-inflammatory Activity

A common method to quantify the anti-inflammatory potential of novel compounds is to measure their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 16 | Superoxide Anion Inhibition | 5.0 ± 1.4 | [16] |

| Dried Male Flower Decoction | NO Production Inhibition | 5.9791 ± 0.1908 µg/ml | [17] |

C. Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the accumulation of nitrite, a stable product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophage cells.[18]

Materials:

-

RAW 264.7 murine macrophage cell line[18]

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)[19]

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[19]

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[19][20]

-

Compound Pre-treatment: Treat the cells with various concentrations of the novel chromanone compounds for 2 hours.[20]

-

LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for an additional 24 hours.[20]

-

Nitrite Measurement:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to each supernatant sample.[19]

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[19]

-

Data Analysis: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

III. Antimicrobial and Neuroprotective Potential

Beyond their anticancer and anti-inflammatory properties, novel chromanone derivatives have also demonstrated promising activity as antimicrobial and neuroprotective agents.

A. Antimicrobial Activity

Chromanones have shown broad-spectrum antimicrobial properties.[21] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[22][23]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for assessing the antimicrobial susceptibility of a compound.[1][22]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium[1]

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the chromanone compound in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[22] This can be determined visually or by measuring the optical density with a microplate reader.[24]

B. Neuroprotective Effects

Several chromanone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[25] Their neuroprotective mechanisms often involve the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), as well as protecting against mitochondrial dysfunction and oxidative stress.[25]

Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neuroprotection studies.[26][27]

Materials:

-

SH-SY5Y cell line

-

Cell culture medium

-

MTT or other cell viability assay reagents

Procedure:

-

Cell Culture and Differentiation: Culture and, if necessary, differentiate the SH-SY5Y cells to a more mature neuronal phenotype.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the novel chromanone compound for a defined period (e.g., 6 hours).[28]

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell death.[28]

-

Assessment of Cell Viability: After the neurotoxin exposure, assess cell viability using the MTT assay or other suitable methods.

-

Data Analysis: An increase in cell viability in the compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

IV. Structure-Activity Relationship (SAR) and Future Directions

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective chromanone derivatives.[21][30] SAR studies have revealed that the type and position of substituents on the chromanone ring significantly influence its biological activity. For instance, substitutions at the C-2 and C-3 positions with groups like methoxyphenyl or aromatic moieties can enhance antioxidant activity.[3]

The continued exploration of the chromanone scaffold, guided by SAR insights and the robust experimental methodologies outlined in this guide, holds immense promise for the discovery of novel therapeutic agents to address a wide spectrum of human diseases.

References

-

Request PDF. (n.d.). Chromanone Derivatives: Evaluating Selective Anticancer Activity Across Human Cell Lines. Retrieved from [Link]

-

PubMed. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Retrieved from [Link]

-

Kwiecińska-Piróg, J., & Bogiel, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 1038. [Link]

-

ScienceDirect. (n.d.). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved from [Link]

-

NCBI. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

-

Shipley, M. M., & Kopechek, J. A. (2021). Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. Molecular Neurobiology, 58(8), 3843–3867. [Link]

-

PubMed. (2022). Design, synthesis, and biological evaluation of novel NO-releasing 4-chromanone derivatives as potential vasodilator agents. Retrieved from [Link]

-

MDPI. (n.d.). Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. Retrieved from [Link]

-

PubMed. (2022). HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. Retrieved from [Link]

-

BioKB. (n.d.). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure–Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. Retrieved from [Link]

-

ResearchGate. (n.d.). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) MAP kinase signaling pathways in cancer. Retrieved from [Link]

-

Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 8105-8125. [Link]

-

ResearchGate. (n.d.). Assessing Neuroprotective Effects of Mitoquinone on H2O2-Induced Neurotoxicity in SH-SY5Y Neuroblastoma Cells. Retrieved from [Link]

-

NCBI. (n.d.). The MAPK pathway across different malignancies: A new perspective. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Retrieved from [Link]

-

International Institute of Anticancer Research. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

-

MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

ResearchGate. (n.d.). shows the IC 50 values of the studied chromones against TA3 and... | Download Table. Retrieved from [Link]

-

NCBI. (n.d.). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

-

Semantic Scholar. (2021). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). New chromanone derivatives containing thiazoles: Synthesis and antitumor activity evaluation on A549 lung cancer cell line. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

ResearchGate. (n.d.). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Retrieved from [Link]

-

YouTube. (2017). Ras Raf MAPK Pathway and Cancer | Mutations, Cancer Pathogenesis, and Chemotherapy. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

-

ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

-

Tel Aviv University. (n.d.). In vivo screening models of anticancer drugs. Retrieved from [Link]

-

NCBI. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

-

MDPI. (n.d.). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Retrieved from [Link]

-

Frontiers. (n.d.). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Retrieved from [Link]

-

Journal of Clinical Practice and Research. (n.d.). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Retrieved from [Link]

-

J-Stage. (n.d.). Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors. Retrieved from [Link]

-

ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 13(24), 3465–3481. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Frontiers. (2022). Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Frontiers in Chemistry, 10, 946789. [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. Retrieved from [Link]

Sources

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. Design, synthesis, and biological evaluation of novel NO-releasing 4-chromanone derivatives as potential vasodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thaiscience.info [thaiscience.info]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. bmglabtech.com [bmglabtech.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. accegen.com [accegen.com]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 30. pubs.acs.org [pubs.acs.org]

The Ubiquitous Chromanone: A Technical Guide to its Natural Sources and Analogues

Abstract

The chromanone scaffold, a privileged heterocyclic system, is a cornerstone in natural product chemistry and a focal point for drug discovery. Its derivatives exhibit a remarkable breadth of biological activities, from antimicrobial and anti-inflammatory to potent cytotoxic effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources of chromanone and its analogues. We will explore their distribution across terrestrial and marine ecosystems, delve into their biosynthetic origins, and outline robust methodologies for their extraction, isolation, and characterization. This guide is designed to be a foundational resource, bridging the gap between the raw biodiversity of nature and the targeted development of novel therapeutics.

Introduction: The Chromanone Scaffold as a Privileged Structure

Chromanones, and their unsaturated counterparts, chromones, are a class of oxygen-containing heterocyclic compounds built upon a benzopyran-4-one framework.[1][2] Their rigid bicyclic structure serves as a versatile template for a vast array of chemical modifications, leading to a rich diversity of naturally occurring analogues.[3][4][5] This structural versatility translates into a wide spectrum of biological activities, making them highly sought-after lead compounds in pharmaceutical research.[3][4][5] Natural products have historically been a rich wellspring for drug discovery, and chromanones are a prime example of their enduring potential.[3][4][5] Understanding the natural origins of these compounds is the critical first step in harnessing their therapeutic promise.

Distribution in the Plant Kingdom: A Rich Terrestrial Reservoir

Chromanones and their glycosidic forms are widely distributed throughout the plant kingdom.[3][6] Their presence has been documented in numerous plant families, where they contribute to pigmentation, defense against pathogens and UV radiation, and other vital physiological functions.[7]

Some of the most prolific plant families and genera known to produce chromanones and their analogues are summarized below:

| Family | Genus | Notable Chromanone Analogues | Reference |

| Fabaceae | Cassia | Cassia pumila chromones | [3] |

| Asphodelaceae | Aloe | Aloesin and its derivatives | [6] |

| Clusiaceae | Calophyllum | Various bioactive chromanone derivatives | [8] |

| Apiaceae | Cnidium | Chromone glycosides | [6] |

| Polygonaceae | Rheum | Chromone glucosides | [6] |

| Myrtaceae | Syzygium | Eugenitin, Isoeugenitin | [7] |

The genus Calophyllum, in particular, is a noteworthy source of complex chromanone derivatives with significant antiviral, antifungal, antibacterial, and cytotoxic properties.[8] Similarly, the well-known medicinal properties of Aloe species can be partly attributed to their high concentration of chromone glycosides like aloesin, which has applications in cosmetics for its tyrosinase inhibitory activity.[6]

The Microbial World: An Emerging Frontier for Novel Chromanones

While plants have been the traditional focus of chromanone research, the microbial world, encompassing fungi and bacteria, is rapidly emerging as a source of novel and structurally unique analogues.

Fungal Sources: Terrestrial and Marine

Fungi, both terrestrial and marine, are prolific producers of a diverse array of secondary metabolites, including a significant number of chromanones.[3][5] Marine-derived fungi, in particular, have garnered considerable attention as they inhabit unique ecological niches, which drives the evolution of distinct metabolic pathways and the production of novel bioactive compounds.[9][10][11][12]

-

Endophytic Fungi: Fungi that live symbiotically within plant tissues are a rich source of bioactive compounds. For instance, new chromanones with antifungal properties, paecilins Q and R, were isolated from the endophytic fungus Pseudofusicoccum stromaticum.[5]

-

Marine-Derived Fungi: The marine environment is a vast, largely untapped resource for microbial biodiversity and novel chemistry.[9] Chromanone A, for example, was isolated from a marine fungal strain of Penicillium sp.[11] Another marine fungus, Rhinocladiella sp., obtained from a marine sponge, has been shown to produce isomers of chromanone A.[13] Chromanone lactones, a diverse family of fungal metabolites, are also gaining recognition as a distinct group of natural products.[14]

Bacterial Sources

While less common than in plants and fungi, some bacteria, particularly those belonging to the phylum Actinobacteria, are known to produce chromone glycosides.[6] These bacteria are renowned for their ability to synthesize a wide range of antibiotics and other bioactive compounds, and their potential as a source of novel chromanones warrants further investigation.

Biosynthetic Pathways: The Polyketide Origin

The biosynthesis of the chromanone core primarily follows the polyketide pathway.[6] This process involves the sequential condensation of acetate units, derived from acetyl-CoA and malonyl-CoA, to form a linear polyketide chain.

The key steps in the biosynthesis of a simple chromone, 5,7-dihydroxy-2-methylchromone, are as follows:

-

Chain Assembly: A starter unit, typically acetyl-CoA, is extended by the addition of multiple malonyl-CoA extender units. This process is catalyzed by a polyketide synthase (PKS) enzyme complex. For chromones, this is often a pentaketide chromone synthase (PCS).[6]

-

Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization reactions (Claisen and aldol condensations) to form the aromatic ring system of the chromanone core.[6]

-

Heterocyclic Ring Formation: The formation of the pyrone ring is thought to occur through a spontaneous Michael-type addition, although enzymatic control cannot be ruled out.[6]

This basic scaffold can then be further modified by a variety of tailoring enzymes, leading to the vast diversity of naturally occurring chromanone analogues. These modifications can include glycosylation, prenylation, methylation, and the formation of additional heterocyclic rings.[6]

Caption: Generalized biosynthetic pathway of chromanone analogues.

Methodologies for Extraction, Isolation, and Characterization

The successful isolation and characterization of chromanones from their natural sources is a multi-step process that requires a combination of chromatographic and spectroscopic techniques.

General Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of chromanones from a natural source:

Caption: A typical workflow for chromanone isolation and identification.

Experimental Protocols

The choice of extraction method and solvent depends on the nature of the source material and the polarity of the target chromanones.

-

Sample Preparation: The source material (e.g., dried plant leaves, fungal mycelia) is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is extracted with a suitable solvent or series of solvents of increasing polarity. Common solvents include hexane, dichloromethane, ethyl acetate, and methanol. Maceration, Soxhlet extraction, or ultrasonication can be employed to enhance extraction efficiency.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the target chromanones.

-

Liquid-Liquid Partitioning: The crude extract can be partitioned between immiscible solvents (e.g., hexane/methanol, ethyl acetate/water) to separate compounds based on their polarity.

-

Column Chromatography (CC): This is a fundamental technique for the separation of compounds.[15]

-

Stationary Phase: Silica gel is commonly used for normal-phase chromatography, while C18-bonded silica is used for reversed-phase chromatography. Sephadex LH-20 is often used for size-exclusion chromatography.

-

Mobile Phase: A solvent system of appropriate polarity is used to elute the compounds from the column. Gradient elution, where the polarity of the mobile phase is gradually changed, is often employed to improve separation.

-

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final purification of isolated compounds.[15] Both normal-phase and reversed-phase HPLC can be used, depending on the properties of the target chromanone.

Once a pure compound has been isolated, its chemical structure is determined using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the most powerful tools for determining the complete chemical structure of a molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can provide valuable information about the structure.

-

Other Spectroscopic Techniques: Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the chromophore system, while Infrared (IR) spectroscopy can identify the functional groups present in the molecule.

Overview of Biological Activities

The diverse structures of naturally occurring chromanones are reflected in their broad range of biological activities. This makes them attractive candidates for drug development in various therapeutic areas.

-

Antioxidant and Anti-inflammatory: Many chromanones exhibit significant antioxidant and anti-inflammatory properties, suggesting their potential in the management of oxidative stress-related diseases.[3]

-

Antimicrobial and Antifungal: The ability of some chromanones to inhibit the growth of bacteria and fungi has been well-documented.[5][8]

-

Antiviral: Certain chromanone derivatives have shown promising activity against a range of viruses.[8]

-

Cytotoxic and Anticancer: A number of naturally occurring chromanones have demonstrated potent cytotoxicity against various cancer cell lines, making them valuable leads for the development of new anticancer agents.[8]

Conclusion and Future Perspectives

Chromanones and their analogues represent a structurally diverse and biologically significant class of natural products. Their widespread distribution in plants, fungi, and bacteria, coupled with their broad spectrum of pharmacological activities, underscores their importance in drug discovery. While significant progress has been made in the isolation and characterization of these compounds, the vast biodiversity of our planet, particularly in underexplored environments like the deep sea, undoubtedly holds a wealth of novel chromanones waiting to be discovered. Future research should focus on the continued exploration of these untapped natural resources, the development of more efficient and sustainable methods for their isolation and synthesis, and a deeper investigation into their mechanisms of action to unlock their full therapeutic potential.

References

-

Gomes, A., Fernandes, E., & Silva, A. M. S. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

-

El-Hawary, S. S., El-Tantawy, M. E., Rabeh, M. A., & El-Gamal, A. A. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules, 26(24), 7687. [Link]

-

Kumar, A., & Singh, A. (2021). Chromone As A Versatile Nucleus. International Journal Of Multidisciplinary Research In Science, Engineering and Technology, 4(5), 766-780. [Link]

-

Li, Y., Li, Y., & Li, Y. (2018). Research progress of chromanone derivatives from Calophyllum. Zhongguo Zhong Yao Za Zhi, 43(13), 2631-2641. [Link]

-

Wang, W., & Ren, J. (2017). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Journal of Pharmaceutical Investigation, 47(6), 525-534. [Link]

-

Gomes, A., Fernandes, E., & Silva, A. M. S. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Silica (CSIC). [Link]

-

Deshmukh, S. K., Prakash, V., & Ranjan, N. (2017). Major bioactive metabolites from marine fungi: A Review. Pharmaceutical Biology, 55(1), 807-823. [Link]

-

León, L. G., Almanza, G. R., & Muñoz, M. A. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(34), 20958-20968. [Link]

-

Chen, M., Zhang, T., & Wang, B. (2018). Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi. Marine Drugs, 16(5), 170. [Link]

-

Olofsson, M. H., Haukka, M., & Bergman, J. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6481-6492. [Link]

-

Gomes, A., Fernandes, E., & Silva, A. M. S. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

-

Sharma, S., & Baishya, G. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(37), 7995-8008. [Link]

-

El-Sayed, K. A. (2010). Bioactive Compounds from Marine Bacteria and Fungi. Marine Biotechnology, 12(5), 493-511. [Link]

-

Geiger, L., Bräse, S., & Nieger, M. (2018). Chromanone Lactones: A Neglected Group of Natural Products – Isolation, Structure Elucidation, Bioactivity, and Synthesis. Natural Product Reports, 35(5), 436-454. [Link]

-

Zhang, Y., Li, X., & Wang, B. (2021). Natural bioactive compounds from marine fungi (2017–2020). Marine Life Science & Technology, 3(3), 328-351. [Link]

-

Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

-

Talla, R. M., & Dongmo, P. M. (2017). Isolation and Structure Characterization of Flavonoids. In Flavonoids - From Biosynthesis to Human Health. IntechOpen. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones | Publicación [silice.csic.es]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijmrset.com [ijmrset.com]

- 8. [Research progress of chromanone derivatives from Calophyllum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Major bioactive metabolites from marine fungi: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioactive Compounds from Marine Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

Technical Guide: Mechanism of Action of Chromanone-Based Inhibitors

The following technical guide details the mechanism of action, structural activity relationships (SAR), and experimental validation of chromanone-based inhibitors.

Executive Summary: The Chromanone Scaffold

The 4-chromanone (2,3-dihydro-4H-chromen-4-one) scaffold represents a privileged structure in medicinal chemistry, distinct from its unsaturated analogue, the chromone (flavone). While chromones are widely recognized as kinase inhibitors (mimicking the ATP purine ring), the saturated C2-C3 bond in chromanones imparts greater conformational flexibility and distinct electronic properties. This saturation allows the scaffold to adopt a "sofa" conformation, enabling specific hydrophobic interactions that planar chromones cannot access.

This guide focuses on two validated mechanisms of action for chromanone-based small molecules:

-

Epigenetic Modulation: Selective inhibition of Sirtuin 2 (SIRT2) deacetylase.

-

Mitochondrial Disruption: Targeting Prohibitin 2 (PHB2) to induce reactive oxygen species (ROS)-mediated apoptosis.

Structural Biology & Pharmacophore Analysis

The core mechanism of chromanone inhibitors relies on the precise substitution patterns at the C2, C6, and C8 positions. Unlike planar intercalators, chromanones function as "groove binders" or hydrophobic pocket occupants.

The Pharmacophore Map

The following diagram illustrates the critical substitution points governing the selectivity between SIRT2 inhibition and mitochondrial targeting.

Mechanism 1: Selective Inhibition of SIRT2

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase implicated in neurodegeneration and cancer. Chromanone derivatives, specifically 6,8-dibromo-2-pentylchroman-4-one , have emerged as potent, selective inhibitors (IC50 ~1.5 µM).[1]

Mode of Inhibition

-

Binding Site: The inhibitor occupies the acetyl-lysine binding tunnel of SIRT2.

-

Steric Occlusion: The C2-pentyl chain extends into the hydrophobic channel usually occupied by the acetylated lysine substrate.

-

Electronic Locking: The bulky bromine atoms at C6 and C8 provide steric bulk and halogen-bonding interactions that lock the enzyme in a closed, inactive conformation, preventing NAD+ hydrolysis.

-

Selectivity: The saturated C2-C3 bond allows the alkyl tail to orient correctly into the hydrophobic pocket, a geometry not favored by the planar chromone analogues.

Quantitative SAR Data

The following table summarizes the impact of substitutions on SIRT2 inhibitory potency.

| Compound ID | C2 Substituent | C6 Substituent | C8 Substituent | IC50 (µM) | Mechanism Note |

| Ref 1a | Pentyl | H | H | >50 | Weak hydrophobic interaction |

| Ref 1k | Propyl | H | H | 10.6 | Chain too short for deep pocket |

| Ref 1m | Phenethyl | H | H | 6.8 | Pi-stacking improves affinity |

| Lead (1s) | Pentyl | Br | Br | 1.5 | Optimal steric/electronic fit |

| Ref 3b | Phenyl (Flavone) | H | H | >100 | Planarity reduces selectivity |

Mechanism 2: Mitochondrial Prohibitin Targeting (PHB2)

A distinct class of chromanone derivatives (e.g., KBB-NX series) functions by targeting Prohibitin 2 (PHB2) in the mitochondrial inner membrane.

The ROS-Apoptosis Cascade

Unlike kinase inhibitors that block signaling, these chromanones act as "mitochondrial toxins" specific to cancer cells.

-

Target Engagement: The chromanone derivative binds to PHB2, a scaffold protein regulating mitochondrial respiration and morphology.

-

Dysfunction: Binding disrupts the PHB complex, leading to the collapse of the mitochondrial membrane potential (

). -

ROS Generation: The disruption of the electron transport chain causes a massive leakage of superoxide anions and Hydrogen Peroxide (ROS).

-

Death Signaling: Elevated ROS triggers the intrinsic apoptotic pathway (Cytochrome C release -> Caspase-9 -> Caspase-3).

Experimental Protocols

To validate these mechanisms in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: SIRT2 Fluorometric Deacetylation Assay

Validates the direct enzymatic inhibition (Mechanism 1).

-

Reagents: Recombinant human SIRT2 enzyme, Fluorogenic peptide substrate (e.g., Ac-Arg-Gly-Lys(Ac)-AMC), NAD+ cofactor, Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Preparation:

-

Prepare 2x Enzyme solution in Assay Buffer.

-

Prepare 2x Substrate mix (50 µM peptide + 500 µM NAD+).

-

-

Execution:

-

Add 25 µL of test compound (chromanone) in DMSO (final concentration variable) to a 96-well black plate.

-

Add 25 µL of 2x Enzyme solution. Incubate 15 min at 37°C (allows inhibitor binding).

-

Initiate reaction with 50 µL of 2x Substrate mix.

-

-

Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

-

Validation:

-

Positive Control: Suramin or Nicotinamide (known inhibitors).

-

Negative Control: DMSO only (100% activity).

-

Interference Check: Test compound with free AMC fluorophore to rule out quenching artifacts.

-

Protocol B: Cellular ROS Quantification (DCFDA Staining)

Validates the mitochondrial ROS mechanism (Mechanism 2).

-

Cell Culture: Seed HCT116 or HeLa cells (1x10^5 cells/well) in 6-well plates. Allow attachment overnight.

-

Treatment: Treat cells with Chromanone derivative (IC50 concentration) for 4, 12, and 24 hours.

-

Control: DMSO vehicle.

-

Rescue Control: Pre-treat with NAC (N-acetylcysteine, 5 mM) for 1 hour before adding the compound. (Crucial for proving causality).

-

-

Staining:

-

Wash cells with PBS.

-

Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30 min at 37°C in the dark.

-

-

Analysis:

-

Harvest cells via trypsinization.

-

Analyze via Flow Cytometry (FITC channel).

-

-

Interpretation: A rightward shift in fluorescence intensity indicates ROS generation. Complete abrogation of this shift by NAC confirms the mechanism is ROS-dependent.

References

-

Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Source: J-Stage. URL:[Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Derivative Compounds of Chromanone As Candidates for Multiple Myeloma-Targeted Anticancer Drugs (Targeting Prohibitin). Source: Blood (ASH Publications). URL:[Link]

-

Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates... Targeting Oxidative Stress. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]

-

Current developments in the synthesis of 4-chromanone-derived compounds. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

Sources

A Researcher's In-depth Technical Guide to the Discovery and Isolation of Novel Chromanone Natural Products

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the successful discovery and isolation of new chromanone natural products. Moving beyond theoretical steps, we delve into the causality behind experimental choices, offering a self-validating system for navigating the path from initial biological source to purified, structurally elucidated bioactive compounds.

Section 1: Strategic Foundations for Chromanone Discovery

Chromanones, and their unsaturated counterparts, chromones, represent a class of oxygen-containing heterocyclic compounds widely distributed in nature, particularly in plants and fungi.[1] These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their propensity to exhibit a wide array of significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The quest for novel chromanones is a critical component of natural product drug discovery.

The journey begins not in the lab, but with a strategic approach to sourcing. While plants have been a traditional source, recent exploration has turned towards extremophilic and symbiotic microorganisms, such as endophytic and marine-derived fungi.[3] Organisms from unique ecological niches, like marine sponges and their associated fungi, are often compelled to produce chemically diverse and potent secondary metabolites to survive, making them a treasure trove for novel chromanones.[1][3][4] Fungi of the genera Aspergillus and Penicillium, in particular, have proven to be prolific producers of unique chromone and chromanone derivatives.[2][5]

The initial phase of any discovery program hinges on a robust screening strategy. This is not a random search but a targeted hunt guided by biological assays.

The Logic of Bioassay-Guided Fractionation

The principle of bioassay-guided fractionation is simple yet powerful: let the desired biological activity guide the chemical isolation process. Instead of blindly separating all components of a crude extract, this method uses an iterative cycle of separation and biological testing to focus purification efforts solely on the active constituents. This saves immense time and resources.

A typical workflow begins with a crude extract from the selected biological source (e.g., a fungal culture). This extract is then subjected to a primary biological screen.

Common Primary Screens for Chromanone Discovery:

-

Cytotoxicity Assays: Essential for anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability.[6][7] Extracts that reduce cell viability are flagged for further investigation.

-

Antimicrobial Assays: To discover new antibiotics, the agar diffusion method (well or disc variant) is a straightforward initial screen.[8][9][10] An extract's ability to create a zone of inhibition where microbial growth is prevented indicates the presence of antimicrobial compounds.

-

Enzyme Inhibition Assays: Many chromanones exhibit enzyme-inhibitory activity.[5] For example, an α-glucosidase inhibition assay can identify potential antidiabetic agents.

The following diagram illustrates the core logic of this cyclical process.

Caption: The iterative cycle of bioassay-guided fractionation.

Section 2: The Extraction and Dereplication Workflow

Once a promising source is identified and a screening assay is in place, the laboratory workflow begins. The goal is to efficiently extract the secondary metabolites and quickly identify any known compounds to avoid redundant work—a process known as dereplication.

Extraction: Liberating the Metabolites

Extraction is the critical first step to separate the desired natural products from the source material.[11] For fungal cultures, this typically involves separating the mycelia from the liquid broth. Both can be extracted, as valuable compounds may be intracellular or secreted.

Protocol: General Fungal Metabolite Extraction

-

Culture Separation: Separate the fungal mycelium from the culture broth by vacuum filtration.

-

Mycelial Extraction:

-

Homogenize the fresh or lyophilized mycelial mass.

-

Perform exhaustive maceration with an organic solvent, typically starting with ethyl acetate (EtOAc), a versatile solvent for moderately polar compounds like chromanones. Repeat this process 3-4 times.

-

Combine the organic extracts and evaporate the solvent in vacuo using a rotary evaporator to yield the crude mycelial extract.

-

-

Broth Extraction:

-

Perform a liquid-liquid extraction on the culture filtrate using an equal volume of EtOAc.

-

Separate the organic layer using a separatory funnel. Repeat the extraction 2-3 times.

-

Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude broth extract.

-

Dereplication: Avoiding Rediscovery

Dereplication is arguably the most important efficiency-driving step in modern natural product discovery. It involves the rapid identification of known compounds in a complex mixture at the earliest possible stage.[12] This prevents the costly and time-consuming process of re-isolating and re-characterizing well-documented molecules. The workhorse for dereplication is Liquid Chromatography-Mass Spectrometry (LC-MS).

The strategy combines the retention time (from LC), the parent mass, and the fragmentation pattern (MS/MS) of a compound to create a unique fingerprint that can be searched against comprehensive natural product databases (e.g., Dictionary of Natural Products, MarinLit, Reaxys).

Caption: A streamlined workflow for LC-MS/MS-based dereplication.

Section 3: The Art and Science of Purification

With dereplication having identified potentially novel, bioactive compounds, the focus shifts to purification. This is a multi-step process that leverages various chromatographic techniques to separate the target molecule from the hundreds of other compounds in the extract.

Bulk Fractionation

The first step is to simplify the complex crude extract into several less complex fractions. This is typically achieved using low- to medium-pressure chromatography techniques.

-

Vacuum Liquid Chromatography (VLC): A simple, low-cost method using a sintered glass funnel under vacuum. It's excellent for initial fractionation of large amounts of crude extract using a stepwise gradient of solvents (e.g., hexane -> ethyl acetate -> methanol).

-

Medium Pressure Liquid Chromatography (MPLC): An automated, more efficient version of classic column chromatography, offering better resolution and speed.

High-Resolution Purification

The active fraction(s) identified from the bulk separation stage are then subjected to high-resolution purification, most commonly using High-Performance Liquid Chromatography (HPLC).

Protocol: Preparative Reversed-Phase HPLC Purification

-

Method Development:

-

Begin with an analytical C18 column (e.g., 4.6 x 250 mm).

-

Develop a suitable gradient elution method, typically using a mobile phase of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid to improve peak shape.

-

The goal is to achieve baseline separation of the target peak from its neighbors.

-

-

Scale-Up:

-

Transfer the method to a preparative C18 column (e.g., 20 x 250 mm). The flow rate must be scaled up proportionally to the column's cross-sectional area.

-

Inject the concentrated active fraction. The amount you can load depends on the complexity of the sample and the separation efficiency.

-

-

Fraction Collection:

-

Use a UV detector to monitor the elution profile.

-

Collect the peak corresponding to the target compound using an automated fraction collector.

-

-

Purity Check:

-

Analyze the collected fraction using the analytical HPLC method to confirm its purity (>95% is often the goal for structure elucidation and bioassays).

-

If necessary, perform a second, orthogonal purification step (e.g., using a different column chemistry like Phenyl-Hexyl or a different mobile phase).

-

An Advanced Alternative: Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can cause irreversible adsorption and degradation of sensitive compounds.[13][14][15] The stationary phase is a liquid held in place by a strong centrifugal force.[16] This technique is highly sustainable, scalable, and offers high recovery rates (often >95%), making it an excellent choice for purifying chromanones.[15]

Comparative Data: Purification Techniques

| Technique | Scale | Resolution | Throughput | Key Advantage |

| VLC | High (grams) | Low | High | Low cost, simple initial fractionation |

| MPLC | Medium (mg-g) | Medium | Medium | Automated, better than open column |

| Prep-HPLC | Low (mg) | High | Low | High purity final polishing step |

| CPC | High (g-kg) | Med-High | High | No silica, high recovery, scalable |

Section 4: Structure Elucidation: Decoding the Molecule

Once a chromanone is isolated in its pure form, its chemical structure must be determined. This is a puzzle solved primarily with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source, provides the accurate mass of the molecule. This allows for the unambiguous determination of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[17][18][19] A suite of 1D and 2D experiments is required.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).[18][20]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly to the carbons they are attached to (¹JCH coupling).[21] This is crucial for assigning which proton signal corresponds to which carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[21][22] This is the key experiment for piecing together the molecular fragments and establishing the overall connectivity of the carbon skeleton.

-

COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other, helping to identify adjacent protons within a spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule.

The following diagram outlines the logical flow of using NMR data to solve a structure.

Caption: The logical path from pure compound to final structure using NMR.

References

-

Bioassay-Guided Isolation and Characterization of Metabolites from Actinobacteria. (n.d.). Springer Protocols. Retrieved February 5, 2026, from [Link]

-

Centrifugal Partition Chromatography : Working Principles, Technology and Applications. (n.d.). Kromaton. Retrieved February 5, 2026, from [Link]

-

Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

-

Novel Chromone Derivatives from the Fungus Aspergillus versicolor Isolated from the Marine Sponge Xestospongia exigua 1. (2002). Journal of Natural Products, 65(8), 1195-1198. [Link]

-

Handayani, D., Rivai, H., & Hutabarat, M. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Journal of Applied Pharmaceutical Science, 8(01), 107-112. [Link]

-

Li, Y., et al. (2021). Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. Marine Drugs, 19(1), 33. [Link]

-

HSQC and HMBC - NMR Core Facility. (n.d.). Columbia University. Retrieved February 5, 2026, from [Link]

-

Cortés, I., Kaufman, T. S., & Bracca, A. B. J. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Organic & Biomolecular Chemistry, 19(24), 5434-5443. [Link]

-

Wolfender, J. L., et al. (2015). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. Journal of Chemical Education, 92(4), 719-724. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). Molecules, 25(9), 2056. [Link]

-

Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

-

Novel Chromone Derivatives From the Fungus Aspergillus Versicolor Isolated From the Marine Sponge Xestospongia Exigua. (2002). Journal of Natural Products, 65(8), 1195-1198. [Link]

-

Bioactive Fungal Natural Products from Extremophilic Endophytes. (n.d.). Heinrich Heine University Düsseldorf. Retrieved February 5, 2026, from [Link]

-

Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. (2021). Molecules, 26(11), 3328. [Link]

-

Rapid screening of antimicrobial activity of extracts and natural products. (2014). ResearchGate. [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). University of Botswana. Retrieved February 5, 2026, from [Link]

-

Centrifugal Partition Chromatography (CPC): A Sustainable Approach for Complex Mixture Separation. (2024, May 20). Rotachrom Technologies. [Link]

-

A two-stage MS feature dereplication strategy for natural products discovery. (2024). ChemRxiv. [Link]

-

Cytotoxic Compounds Obtained through Cell Viability Screening of Fungal Extracts, Isolated from Urban Soil Samples I. (2023). Natural Product Sciences, 29(4), 241-248. [Link]

-

EXTRACTION, ISOLATION AND CHEMICAL CHARACTERIZATION OF PIGMENTS FROM PENICILLIUM SPECIES. (2021). Asian Journal of Pharmaceutical and Clinical Research, 14(12), 1-8. [Link]

-

HPLC Sample Preparation. (n.d.). Organomation. Retrieved February 5, 2026, from [Link]

-

Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra of the... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Marine-derived Fungi Extracts Enhance the Cytotoxic Activity of Doxorubicin in Nonsmall Cell Lung Cancer Cells A459. (2020). Pharmacognosy Research, 12(1), 64-69. [Link]

-

CENTRIFUGAL PARTITION CHROMATOGRAPHY (CPC) – A NOVEL METHOD OF SEPARATION AND PURIFICATION OF NATURAL PRODUCTS - A SHORT REVIEW. (2021). ResearchGate. [Link]

-

First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). ResearchGate. [Link]

-

Various Dereplication Strategies Using LC-MS for Rapid Natural Product Lead Identification and Drug Discovery. (2007). Natural Product Communications, 2(2), 1934578X0700200. [Link]

-

Screening methods to determine antibacterial activity of natural products. (2007). SciELO. [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved February 5, 2026, from [Link]

-

Marine fungi: A treasure trove of novel natural products and for biological discovery. (2023). PLOS Pathogens, 19(9), e1011601. [Link]

-

Evolving Trends in the Dereplication of Natural Product Extracts: New Methodology for Rapid, Small-Scale Investigation of Natural Product Extracts. (2008). Journal of Natural Products, 71(3), 351-355. [Link]

-

Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023). ACS Infectious Diseases, 9(6), 1238-1250. [Link]

-

ISOLATION AND IDENTIFICATION OF PENICILLIUM SPECIES FROM SOIL SAMPLE, HINDU COLLEGE, GUNTUR. (2023). International Journal of Current Science (IJCSPUB), 13(2), 294-299. [Link]

-

q-HMBC for Sensitivity-Enhanced 29Si Quantitation. (n.d.). Magritek. Retrieved February 5, 2026, from [Link]

-

Cytotoxicity of organic extracts of 55 identified fungi. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Introduction To Centrifugal Partition Chromatography. (n.d.). Gilson. Retrieved February 5, 2026, from [Link]

-

NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. [Link]

-

Screening for the Antibacterial Activity of Medicinal Plants. (2004, April 7). American Society for Microbiology. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2019). ResearchGate. [Link]

-

Metabolomic Profiling and Biological Investigation of the Marine Sponge-Derived Fungus Aspergillus sp. SYPUF29 in Response to NO Condition. (2024). Marine Drugs, 22(9), 415. [Link]

-

Separation of ochratoxins by centrifugal partition chromatography. (2024). Journal of Chromatography A, 1725, 464898. [Link]

-

2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. (n.d.). University of Wisconsin-Madison. Retrieved February 5, 2026, from [Link]

-

Prep HPLC Simplified Webinar. (2021, June 25). YouTube. [Link]

-

Combined LC/UV/MS and NMR Strategies for the Dereplication of Marine Natural Products. (2016). Current Organic Chemistry, 20(3), 253-279. [Link]

-

Paecilins F–P, new dimeric chromanones isolated from the endophytic fungus Xylaria curta E10, and structural revision of paecilin A. (2021). RSC Advances, 11(3), 1645-1653. [Link]

-

Natural Products from Endophytic Fungi Associated with Rubiaceae Species. (2021). Molecules, 26(11), 3236. [Link]

-

A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). IOSR Journal of Pharmacy, 14(9), 1-10. [Link]

-

Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. (2024). Marine Drugs, 22(1), 45. [Link]

-

Sample Preparation for HPLC. (2022, January 27). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]